molecular formula C20H16N4OS B2595247 1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852376-07-9

1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No.: B2595247
CAS No.: 852376-07-9
M. Wt: 360.44
InChI Key: GJZJAQDXKIKHFT-UHFFFAOYSA-N
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Description

1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone ( 852375-30-5) is a chemical compound supplied for research purposes. With a molecular formula of C18H19N5OS and a molecular weight of 353.44 g/mol, this compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives . The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, and analogs within this structural class have been reported in scientific literature to exhibit a range of biological activities. For instance, some related 6-substituted-1,2,4-triazolo[4,3-b]pyridazines have been studied for their anxiolytic properties and their ability to inhibit [3H]diazepam binding, suggesting potential applications in central nervous system research . Furthermore, triazole-thione derivatives, which share a similar heterocyclic core, are extensively investigated for their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities . Researchers may find this compound valuable as a building block for the synthesis of novel molecules or as a reference standard in biological screening assays. This product is intended for research use by qualified laboratory professionals and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-14-7-9-16(10-8-14)20-22-21-18-11-12-19(23-24(18)20)26-13-17(25)15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZJAQDXKIKHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate hydrazine derivatives with suitable electrophiles to form the triazolopyridazine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, phase-transfer catalysis, and metal-mediated reactions can be employed to enhance the efficiency of the process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Research indicates that derivatives of triazoles, including those related to 1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone, possess significant antimicrobial properties. For instance, compounds in this class have been shown to inhibit the growth of various bacteria and fungi effectively. A study demonstrated that triazole derivatives exhibited strong activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. Mechanistic studies indicate that these compounds may act by inhibiting key enzymes involved in cancer cell proliferation .

Anti-inflammatory Effects

Some studies have reported that triazole-containing compounds can exhibit anti-inflammatory properties. This activity is crucial for developing treatments for chronic inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening A series of triazole derivatives were synthesized and tested against various microbial strains. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
Anticancer Activity Research involving triazole derivatives demonstrated their potential to inhibit tumor growth in vitro and in vivo models, suggesting a pathway for future cancer therapies .
Anti-inflammatory Studies Investigations into the anti-inflammatory properties of triazole compounds revealed their effectiveness in reducing inflammation markers in animal models .

Mechanism of Action

The mechanism of action of 1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The triazole and pyridazine rings in its structure allow it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substitution at the ethanone moiety (e.g., morpholine or pyrrolidine) improves aqueous solubility, critical for pharmacokinetics .
  • The p-tolyl group enhances steric bulk and may influence target binding affinity compared to pyridinyl or methyl substituents .

Pharmacological Activity

Triazolopyridazine derivatives exhibit diverse biological activities, as summarized below:

Compound Name Target/Activity Mechanism/Application Reference
This compound Undisclosed (Research compound) Hypothesized epigenetic or kinase target
AZD5153 (Bivalent triazolopyridazine) BET Bromodomains Anticancer (BRD4 inhibition)
Lin28-1632 Lin28 Proteins Stem cell differentiation/regeneration
Vebreltinib Tyrosine Kinases Antitumor (PD-1/PD-L1 pathway inhibition)

Comparative Insights :

  • AZD5153: Unlike the target compound, AZD5153 employs a bivalent triazolopyridazine structure for dual bromodomain binding, achieving nanomolar IC50 values in BET inhibition assays .
  • Lin28-1632 : The acetamide side chain in Lin28-1632 enables specific Lin28 protein binding, a feature absent in the phenyl- or morpholine-substituted analogs .
  • Vebreltinib : Incorporates a difluoro-indazolyl group for kinase selectivity, contrasting with the simpler p-tolyl group in the target compound .

Yield Considerations :

  • Thioether couplings typically achieve 60–80% yields, whereas cyclocondensation steps may vary (40–70%) depending on substituent steric effects .

Biological Activity

1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a compound belonging to the class of triazoles and thiadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C17H16N4S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{S}

Key properties include:

  • Molecular Weight : 304.40 g/mol
  • LogP : 5.03 (indicating lipophilicity)

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The presence of the triazole and thiadiazole rings allows for potential interactions with enzymes and receptors involved in cellular signaling pathways. Specific mechanisms may include:

  • Enzyme Inhibition : Potential inhibition of key enzymes such as cholinesterases.
  • Antimicrobial Activity : Interaction with microbial targets leading to growth inhibition.

Antimicrobial Activity

Research has shown that compounds in the triazole family exhibit significant antimicrobial properties. A study evaluating various derivatives indicated that certain triazolo-thiadiazole compounds demonstrated potent activity against both bacterial and fungal strains. The IC50 values for these compounds ranged from 1.35 to 4.00 μM against Mycobacterium tuberculosis .

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines (e.g., HEK-293) revealed that many derivatives of triazoles and thiadiazoles are nontoxic at therapeutic concentrations . This suggests a favorable safety profile for further development.

Case Studies

  • Case Study on Triazolo-Thiadiazole Derivatives :
    • A series of compounds including this compound were synthesized and evaluated for their biological activity.
    • Results indicated that these compounds exhibited selective inhibition against cholinesterases with IC50 values comparable to established inhibitors .
  • Crystal Structure Analysis :
    • X-ray crystallography studies provided insights into the three-dimensional arrangement of atoms in the compound, which is crucial for understanding its interaction with biological targets .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaIC50 (μM)Activity Type
This compoundC17H16N4S1.35 - 4.00Antimicrobial
1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinolineC17H13N340.32Antitubercular
2-(3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanoneC12H12N4SN/AAntimicrobial

Q & A

Q. Table 1. Example Kinase Inhibition Data for Analogous Compounds

Compoundc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Selectivity Index (VEGFR-2/c-Met)Source
Analog A1215012.5
AZD5153 derivative832040

(Basic) What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for triazolopyridazine) .
  • HPLC-MS : Purity assessment (≥95% by reverse-phase C18 column, gradient elution with H₂O/ACN + 0.1% TFA) .
  • Elemental Analysis : Confirmation of C, H, N, S content within ±0.4% theoretical values .

(Advanced) How can researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for kinases versus off-targets (e.g., thrombin) .
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects with activity. For example, replacing benzamidine with triazolopyridazine in thrombin inhibitors abolishes activity (Ki > 300 μM), highlighting moiety-specific interactions .
  • Cellular Context : Evaluate activity in relevant cell lines (e.g., HGF-stimulated c-Met signaling in cancer cells) to contextualize in vitro kinase data .

(Advanced) What in vitro and in vivo models are suitable for evaluating antiproliferative activity?

Methodological Answer:

  • In Vitro :
    • MTT/Proliferation Assays : Dose-response curves in cancer cell lines (e.g., HepG2 for c-Met-driven tumors) .
    • Apoptosis Markers : Caspase-3/7 activation assays or Annexin V staining .
  • In Vivo :
    • Xenograft Models : Subcutaneous tumor implantation (e.g., MDA-MB-231 for breast cancer) with compound administration via oral gavage (10–50 mg/kg/day) .
    • Biomarker Analysis : c-Myc downregulation via qPCR or Western blot to confirm target engagement .

(Basic) How is kinetic solubility assessed during lead optimization?

Methodological Answer:

  • Assay Protocol : Shake-flask method in PBS (pH 7.4) or simulated intestinal fluid (FaSSIF) at 25°C .

  • Analytical Detection : HPLC-UV quantification against a calibration curve.

  • Example Data :

    CompoundKinetic Solubility (μM)Bioactivity (IC₅₀, nM)
    Lead Candidate2518
    Methylated Analog12035
    Source: Adapted from

(Advanced) What computational tools aid in predicting the binding mode of this compound to kinase targets?

Methodological Answer:

  • Docking Studies : Use Schrödinger Glide or AutoDock Vina to model interactions with c-Met/VEGFR-2 ATP pockets. Key residues: Met1160 (c-Met), Lys868 (VEGFR-2) .
  • MD Simulations : GROMACS or AMBER for stability analysis (≥100 ns trajectories) to assess hydrophobic interactions with the p-tolyl group .
  • Free Energy Calculations : MM-GBSA to rank derivatives by predicted binding affinity .

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